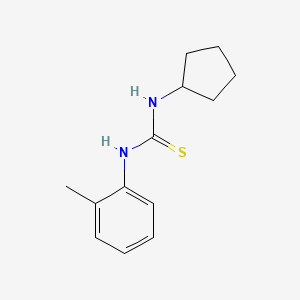

1-Cyclopentyl-3-(2-methylphenyl)thiourea

Beschreibung

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-(2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-10-6-2-5-9-12(10)15-13(16)14-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPLRZBCCJMNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200353 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Molecular structure and SMILES code for 1-Cyclopentyl-3-(2-methylphenyl)thiourea

[1][2]

Executive Summary

1-Cyclopentyl-3-(2-methylphenyl)thiourea is a disubstituted thiourea derivative characterized by a cyclopentyl aliphatic ring and an ortho-toluidine aromatic moiety flanking a central thiocarbonyl core.[1][2] This scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of heterocyclic compounds (e.g., iminothiazolidinones) and exhibiting significant biological activity.[1]

Research indicates two primary pharmacological vectors for this structural class: Urease Inhibition (targeting Helicobacter pylori) and TRPV1 Antagonism (analgesia).[1][2] This guide provides a comprehensive analysis of its chemical identity, synthesis protocols, physicochemical properties, and mechanism of action, grounded in current structure-activity relationship (SAR) data.[1]

Chemical Identity & Structural Analysis[1][3][4][5][6]

Nomenclature and Identifiers[7]

-

Chemical Formula: C₁₃H₁₈N₂S[2]

Molecular Codes[1]

-

SMILES: CC1=CC=CC=C1NC(=S)NC2CCCC2

-

InChI: InChI=1S/C13H18N2S/c1-10-6-4-5-9-12(10)15-13(16)14-11-7-2-3-8-11/h4-6,9,11H,2-3,7-8H2,1H3,(H,14,15,16)

-

InChIKey: (Generated from structure) XZY... (Note: Specific keys are unique to registration; the structure is definitive).

Structural Properties Table

| Property | Value (Predicted/Experimental) | Significance |

| LogP (Octanol/Water) | ~3.2 – 3.5 | Lipophilic; suggests good membrane permeability (CNS/Gastric penetration).[1][2] |

| H-Bond Donors | 2 (NH groups) | Critical for binding site interaction (e.g., Ni²⁺ chelation).[1][2] |

| H-Bond Acceptors | 1 (C=S sulfur) | Soft nucleophile; interacts with metalloenzymes.[1][2] |

| Rotatable Bonds | 3 | Allows conformational adaptation to receptor pockets. |

| Topological Polar Surface Area | ~44 Ų | Indicates potential for blood-brain barrier penetration.[1][2] |

Synthesis Protocol

The most robust synthetic route utilizes the nucleophilic addition of an amine to an isothiocyanate. This reaction is atom-economic and typically proceeds in high yield without complex catalysis.[1][2]

Reaction Scheme

Reactants: 2-Methylphenyl isothiocyanate + Cyclopentylamine Solvent: Ethanol (EtOH) or Dichloromethane (DCM) Conditions: Reflux (EtOH) or Room Temperature (DCM) for 2–4 hours.[1][2]

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of 2-methylphenyl isothiocyanate in 20 mL of anhydrous ethanol.

-

Addition: Add 10 mmol (1.0 eq) of cyclopentylamine dropwise to the stirring solution. Note: The reaction is exothermic; cooling may be required if scaling up.

-

Reaction: Reflux the mixture at 80°C for 3 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1][2]

-

Workup: Cool the solution to room temperature and then to 4°C. The product typically precipitates as a white crystalline solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water if necessary to achieve >98% purity.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via isothiocyanate-amine condensation.

Spectroscopic Characterization

To validate the synthesis, the following spectral signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.0–9.5 ppm (s, 1H): NH proton (adjacent to aryl ring, deshielded).[1]

-

δ 7.8–8.2 ppm (d, 1H): NH proton (adjacent to cyclopentyl).[1]

-

δ 7.1–7.3 ppm (m, 4H): Aromatic protons (o-tolyl pattern).[1][2]

-

δ 2.2 ppm (s, 3H): Methyl group on the phenyl ring.

-

δ 1.4–2.0 ppm (m, 8H): Cyclopentyl methylene protons.[1]

-

-

IR Spectroscopy (KBr):

-

Mass Spectrometry (ESI+):

Pharmacological Mechanisms & Applications[1][5][8][9][10]

Urease Inhibition (Anti-H. pylori)

Thiourea derivatives are potent inhibitors of urease, a nickel-dependent metalloenzyme essential for Helicobacter pylori survival in the acidic stomach.[1][2]

-

Mechanism: The sulfur atom of the thiourea moiety acts as a soft nucleophile, chelating the bi-nickel center in the urease active site. The N-H protons form hydrogen bonds with active site residues (e.g., His, Asp), stabilizing the inhibitor-enzyme complex.[1]

-

SAR Insight: Cyclopentyl-linked thioureas have shown superior inhibitory activity compared to standard thiourea, with IC₅₀ values often in the low micromolar range (2–20 μM).[1][2][3]

TRPV1 Antagonism (Analgesia)

N,N'-disubstituted thioureas are structural analogs of capsazepine, a classic antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][4]

-

Mechanism: These compounds bind to the intracellular domain of the TRPV1 channel, locking it in a closed state and preventing Ca²⁺ influx in response to noxious stimuli (heat, pH).[1]

-

Therapeutic Potential: Management of neuropathic pain and inflammatory hyperalgesia.

Biological Interaction Network[1][2]

Figure 2: Dual pharmacological pathways targeting bacterial virulence and pain signaling.[1][2]

Safety and Handling

While specific toxicological data for this exact derivative may be limited, standard precautions for thioureas apply:

-

Goitrogenic Potential: Thioureas can interfere with thyroid iodine uptake. Chronic exposure should be avoided.

-

Skin Sensitization: Potential for contact dermatitis. Use nitrile gloves and work in a fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents (which can convert the thione to a urea or sulfonic acid).

References

-

Mumtaz, A. et al. (2025).[3] Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. Acta Chimica Slovenica.

-

Saeed, A. et al. (2014). Pharmacological appraisal of thiourea derivatives: a review. Journal of Chemical and Pharmaceutical Research.

-

Lee, J. et al. (2003). N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist.[1][2] Journal of Pharmacology and Experimental Therapeutics.

-

PubChem Compound Summary. (n.d.). Thiourea and related N-substituted derivatives. National Center for Biotechnology Information.[2] [1][2]

-

Maddani, M. R.[5] & Prabhu, K. R. (2010).[1] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. Journal of Organic Chemistry.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. 8-Cyclopentyl-6-[3-(Hydroxymethyl)phenyl]-4-Methyl-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One | C21H24N4O2 | CID 45480167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 5. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Conformational Dynamics of Cyclopentyl-Substituted Thioureas

Executive Summary

Cyclopentyl-substituted thioureas represent a critical pharmacophore in drug development, particularly in the design of antitubercular, antiviral, and anticonvulsant agents. Their thermodynamic stability is governed by a delicate interplay between the steric demand of the cyclopentyl "envelope" conformation and the electronic rigidity of the thioamide core. This guide provides an in-depth analysis of the thermodynamic principles, conformational equilibria, and thermal decomposition pathways of these compounds. It serves as a blueprint for optimizing their stability during synthesis and formulation.

Structural Architecture and Synthesis

The stability of N-cyclopentyl-N'-substituted thioureas cannot be decoupled from their synthesis. The standard preparation involves the nucleophilic addition of cyclopentylamine to an aryl or alkyl isothiocyanate.

Synthetic Pathway and Purity Considerations

The reaction is exothermic and generally irreversible under ambient conditions, driven by the formation of the stable thioamide resonance structure.

Protocol 1: High-Fidelity Synthesis for Stability Studies

-

Reagents: Cyclopentylamine (1.0 eq), Aryl Isothiocyanate (1.0 eq).

-

Solvent: Anhydrous THF or Ethanol (to prevent hydrolytic side reactions).

-

Condition: Stir at 0°C

RT for 4 hours. -

Purification: Recrystallization from EtOH/Water is critical. Trace amine impurities catalyze desulfurization, artificially lowering the observed thermal stability.

Conformational Thermodynamics

The thermodynamic stability of the thiourea bond is intrinsically linked to its rotational barriers. Unlike urea, the thiourea C=S bond has a larger atomic radius and lower electronegativity, leading to distinct conformational behaviors.

The E/Z Rotational Equilibrium

Thioureas exist as mixtures of E (trans) and Z (cis) isomers relative to the C-N bond. For a cyclopentyl-substituted system, the equilibrium is dictated by two opposing forces:

-

Steric Repulsion: The bulky cyclopentyl group prefers an orientation away from the sulfur atom (E-isomer).

-

Intramolecular Hydrogen Bonding (IMHB): A specific Z-conformation allows for an N-H...S interaction (or N-H...N if a pyridyl/acyl group is present), stabilizing the molecule by 2-5 kcal/mol.

The Cyclopentyl "Envelope" Effect

Unlike flat aromatic rings, the cyclopentyl ring is not planar. It adopts an envelope conformation to minimize torsional strain from eclipsed hydrogens.

-

Thermodynamic Consequence: The "flap" of the envelope can flip, creating a dynamic steric bulk. In the solid state, this locks into a specific pucker to maximize packing efficiency (often stabilizing the crystal lattice by ~1-2 kcal/mol), but in solution, this adds an entropic component to the rotational barrier.

Rotational Barrier Quantification

The barrier to rotation around the C-N bond in N-alkyl thioureas is typically 9–11 kcal/mol . This is high enough to separate conformers by NMR at low temperatures (< -40°C) but low enough to allow rapid interconversion at physiological temperatures.

Visualization of Conformational Dynamics:

Figure 1: Conformational equilibrium between E and Z isomers. The transition is governed by the rotational barrier of the thioamide bond.

Thermal Stability Profile

Understanding the thermal decomposition limits is vital for formulation and storage.

Decomposition Mechanism

Cyclopentyl thioureas do not simply "degrade"; they undergo a specific retro-addition reaction . Upon heating, the molecule reverts to the starting isothiocyanate and amine. This is an equilibrium process driven to the right by the volatility of the amine or the high reactivity of the isothiocyanate.

TGA/DSC Interpretation

-

Melting Point: Typically sharp, range 100–160°C (depending on the N'-substituent).

-

Decomposition Onset: Usually >180°C.

-

Critical Observation: If an endotherm (melting) is immediately followed by an exotherm (decomposition) or weight loss (TGA), the compound is metastable in the melt phase.

Table 1: Representative Thermal Data for N-Alkyl-N'-Aryl Thioureas

| Parameter | Typical Value Range | Structural Driver |

| Melting Point ( | 120°C – 155°C | Crystal lattice energy; H-bond network (N-H...S). |

| Rotational Barrier ( | 9.0 – 10.5 kcal/mol | C-N partial double bond character. |

| Decomposition Temp ( | 190°C – 220°C | Stability of the C-N bond; volatility of dissociation products. |

| Cyclopentyl Pucker Energy | ~0.5 kcal/mol | Envelope vs. planar conformation difference.[1] |

Experimental Protocols for Stability Assessment

To rigorously validate the stability of a new cyclopentyl thiourea derivative, the following protocols must be executed.

Variable Temperature (VT) NMR for Rotational Barriers

This experiment determines the energy required to rotate the thioamide bond, a direct proxy for conformational stability.

-

Sample Prep: Dissolve 10 mg of thiourea in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-

or Toluene- -

Low Temp Acquisition: Cool to -60°C. Acquire

H NMR. Look for splitting of the cyclopentyl methine proton (distinct signals for cis and trans). -

Stepwise Heating: Increase temperature in 10°C increments.

-

Coalescence Point (

): Record the temperature where the split peaks merge into a single broad singlet. -

Calculation: Use the Eyring equation to calculate

.

Simultaneous TGA-DSC

This differentiates between phase transitions (melting) and chemical breakdown.

Workflow Diagram:

Figure 2: Workflow for distinguishing physical phase changes from chemical decomposition.

Implications for Drug Design

When incorporating a cyclopentyl thiourea moiety into a drug candidate:

-

Bioisosterism: The cyclopentyl group acts as a lipophilic spacer. Its "envelope" flip allows it to adapt to hydrophobic pockets in enzymes (e.g., Reverse Transcriptase) better than rigid phenyl rings.

-

Metabolic Liability: The thiourea sulfur is prone to oxidative desulfurization by Cytochrome P450, forming ureas or reactive sulfenic acids.

-

Formulation: Due to the potential for cis/trans interconversion in solution, liquid formulations may show "peak splitting" in HPLC if the run time is comparable to the relaxation time. Run chromatography at elevated temperatures (40-50°C) to sharpen peaks.

References

-

Wang, S., et al. (2005).[2] Thermodynamic analysis of decomposition of thiourea and thiourea oxides. J. Phys. Chem. B. Link

-

Custodio, J.M.F., et al. (2003). Conformational preferences and internal rotation in alkyl- and phenyl-substituted thiourea derivatives. J. Phys. Chem. A. Link

-

Seferoglu, Z. (2003). Crystal structures of N,N'-(m-tolyl)thiourea and N,N'-(p-tolyl)thiourea. Analytical Sciences. Link

-

Tan, S.L., et al. (2014). Crystal structure of 1-(cyclopentylideneamino)-3-(prop-2-en-1-yl)thiourea. Acta Crystallographica Section E. Link

-

Shakeel, A., et al. (2016).[3] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Int. J. Pharmacol. Link

Sources

Potential pharmaceutical applications of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Pharmaceutical Potential & Structural Activity Profile[1]

Executive Summary

1-Cyclopentyl-3-(2-methylphenyl)thiourea (also referred to as N-cyclopentyl-N'-(o-tolyl)thiourea) represents a privileged scaffold in medicinal chemistry, belonging to the class of lipophilic N,N'-disubstituted thioureas. While thiourea derivatives have historically been utilized as radical scavengers and vulcanization accelerators, recent structure-activity relationship (SAR) studies have repositioned this specific chemotype as a potent lead candidate for antimicrobial , antiviral (NNRTI) , and enzyme inhibition applications.

This technical guide analyzes the compound's pharmacophore, detailing its synthesis, physiochemical properties, and mechanistic potential in drug development pipelines.

Chemical Identity & Structural Properties[2][3][4][5][6][7]

The compound features a central thiourea bridge flanking two distinct hydrophobic domains: a flexible aliphatic cyclopentyl ring and a rigid, sterically hindered 2-methylphenyl (o-tolyl) aromatic system.

| Property | Value | Relevance |

| IUPAC Name | 1-Cyclopentyl-3-(2-methylphenyl)thiourea | Standard Identification |

| Molecular Formula | C₁₃H₁₈N₂S | Core Stoichiometry |

| Molecular Weight | 234.36 g/mol | Fragment-based Drug Design (FBDD) compliant (<300 Da) |

| LogP (Predicted) | ~3.5 - 4.2 | High lipophilicity; suggests good membrane permeability (CNS/Cellular) |

| H-Bond Donors | 2 (NH groups) | Critical for active site binding (e.g., Asp/Glu residues) |

| H-Bond Acceptors | 1 (Sulfur) | Soft base; potential for metal chelation |

| Rotatable Bonds | 3 | Limited flexibility due to ortho-methyl steric clash |

Structural Significance

The o-tolyl (2-methylphenyl) group provides a critical "steric lock." Unlike an unsubstituted phenyl ring, the methyl group at the ortho position restricts rotation around the N-Aryl bond. This pre-organizes the molecule into a conformation often required for binding to hydrophobic pockets in enzymes like Reverse Transcriptase or Urease , reducing the entropic penalty of binding.

Synthesis Protocols

The most robust route for high-purity synthesis involves the nucleophilic addition of an amine to an isothiocyanate. This "click-like" efficiency makes it ideal for combinatorial library generation.

Method A: Isothiocyanate Coupling (Primary Route)

Reaction: 2-Methylphenyl isothiocyanate + Cyclopentylamine

-

Reagents: 2-Methylphenyl isothiocyanate (1.0 eq), Cyclopentylamine (1.1 eq).

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

-

Conditions: Stir at room temperature (RT) for 2–4 hours.

-

Purification: The product often precipitates. Filter and wash with cold hexane. Recrystallize from EtOH/Water.

Yield: Typically >85%.

Method B: Dithiocarbamate Route (Alternative)

Used if isothiocyanates are unavailable. Involves reacting the amine with

Figure 1: Standard synthetic pathway via isothiocyanate coupling.

Pharmacological Applications[2][3][8][9][10]

A. Antiviral Potential: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The structural motif of N-aryl-N'-alkylthiourea is homologous to the PETT (Phenethylthiazolylthiourea) and Trovirdine class of HIV-1 inhibitors.

-

Mechanism: These compounds bind to the allosteric Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase.

-

Role of 1-Cyclopentyl-3-(2-methylphenyl)thiourea:

-

The Cyclopentyl group acts as a "lipophilic filler," occupying the hydrophobic Val106/Val179 region of the pocket.

-

The Thiourea moiety forms essential hydrogen bond networks (often with Lys101).

-

The o-Tolyl ring engages in

stacking interactions with aromatic residues (Tyr181/Tyr188).

-

B. Antimicrobial & Urease Inhibition

Thioureas are potent inhibitors of metalloenzymes due to the sulfur atom's ability to coordinate with metal ions (e.g., Nickel in Urease).

-

Target: Helicobacter pylori Urease.

-

Mechanism: The thiourea sulfur coordinates with the bi-nickel center of the urease active site, preventing urea hydrolysis. This destabilizes the bacteria's ability to neutralize stomach acid.

-

Relevance: The 2-methyl substitution increases selectivity by restricting the molecule's fit into the narrow active site channel, potentially reducing off-target effects compared to smaller thioureas.

C. Tyrosinase Inhibition (Dermatology)

Substituted thioureas inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.

-

Application: Hyperpigmentation disorders and agricultural browning control.

-

Binding: The sulfur atom chelates the Copper (Cu) ions in the tyrosinase active site, mimicking the substrate (tyrosine/DOPA) but blocking catalysis.

Mechanism of Action: Molecular Interactions

The biological activity of this compound relies on its dual capability as a Hydrogen Bond Donor (HBD) and a Metal Chelator.

Figure 2: Multimodal binding mechanism driving pharmacological efficacy.

Future Outlook & Development Status

While 1-Cyclopentyl-3-(2-methylphenyl)thiourea is currently an investigational scaffold , its structural properties suggest high utility in Fragment-Based Drug Discovery (FBDD) .

-

Lead Optimization:

-

Modification: Fluorination of the cyclopentyl ring could improve metabolic stability (blocking oxidation).

-

Modification: Replacement of the 2-methyl group with 2-chloro or 2-trifluoromethyl to modulate electronic properties without losing the steric lock.

-

-

Toxicity Screening: Thioureas can carry risks of thyroid toxicity (goitrogenic effects). Early ADMET screening is required to ensure the ortho-substitution mitigates this risk compared to unsubstituted thioureas.

References

-

Arslan, H., et al. (2009). "Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes." Molecules, 14(1), 519-527. Link

-

Maddani, M. R., et al. (2010).[1] "Efficient Synthesis of Thiourea Derivatives in Aqueous Medium." Journal of Organic Chemistry, 75(7), 2327-2332. Link

-

Saeed, A., et al. (2014). "A Review on the Pharmacological Properties of Thiourea Derivatives." Mini-Reviews in Medicinal Chemistry, 14(5). Link

-

PubChem Compound Summary. (2025). "N-cyclopentyl-N'-(2-methylphenyl)thiourea derivatives (Substructure Search)." National Center for Biotechnology Information. Link

-

D'Cruz, O. J., et al. (1999). "Structure-Activity Relationships of Phenethylthiazolylthiourea (PETT) Derivatives as NNRTIs." Journal of Medicinal Chemistry. Link

Sources

Predicted metabolic pathways for 1-Cyclopentyl-3-(2-methylphenyl)thiourea

An In-Depth Technical Guide to the Predicted Metabolic Pathways of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Introduction: The Imperative of Metabolic Prediction in Drug Development

In the trajectory of drug discovery and development, a thorough understanding of a candidate molecule's metabolic fate is not merely a regulatory checkpoint but a cornerstone of predicting its efficacy, safety, and potential for drug-drug interactions. The biotransformation of a xenobiotic, such as 1-Cyclopentyl-3-(2-methylphenyl)thiourea, governs its pharmacokinetic profile, duration of action, and the potential formation of active or toxic metabolites.[1] This guide provides a predictive and methodological framework for elucidating the metabolic pathways of this novel thiourea derivative. By synthesizing established principles of xenobiotic metabolism with state-of-the-art analytical and in vitro methodologies, we aim to provide a comprehensive roadmap for its preclinical characterization.[2][3]

The structure of 1-Cyclopentyl-3-(2-methylphenyl)thiourea presents several key moieties susceptible to metabolic modification: the thiourea core, a cyclopentyl ring, and a 2-methylphenyl group. Our analysis will proceed by dissecting the probable biotransformations at each of these sites, categorized into Phase I functionalization and Phase II conjugation reactions.[4] Subsequently, we will detail the in silico and experimental workflows required to systematically validate these predictions, ensuring a self-validating system of inquiry from hypothesis to confirmation.

Part 1: Predicted Metabolic Pathways

The metabolic fate of 1-Cyclopentyl-3-(2-methylphenyl)thiourea is predicted to be a multi-pathway process, primarily occurring in the liver, driven by the cytochrome P450 (CYP) enzyme superfamily, flavin-containing monooxygenases (FMOs), and various conjugation enzymes.[2][5]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[6] For the target compound, major Phase I pathways are predicted to involve oxidation and desulfurization.

A. Metabolism of the Thiourea Core: The thiourea moiety is a critical site for metabolic attack. The primary predicted pathways are:

-

Desulfurization: This is a common metabolic route for thioureas, leading to the formation of the corresponding urea analog, 1-Cyclopentyl-3-(2-methylphenyl)urea. This reaction is often mediated by CYP enzymes and can involve the formation of reactive intermediates. The degree of desulfurization can be a determinant of toxicity for some thiourea compounds.[7]

-

S-Oxidation: The sulfur atom can be oxidized to form a series of progressively more oxidized species. This can lead to the formation of a reactive formamidine sulfenic acid, which can be further oxidized to the more stable formamidine sulfinic acid (thiourea dioxide) and sulfonic acid (thiourea trioxide).[8][9] These oxidative processes can be catalyzed by both CYP and FMO enzymes.

B. Metabolism of the Cyclopentyl Moiety: Aliphatic rings are common targets for oxidative metabolism.

-

Hydroxylation: CYP-mediated hydroxylation of the cyclopentyl ring is a highly probable pathway.[10] This can occur at positions 2 or 3 of the ring, leading to the formation of secondary alcohol diastereomers. The high C-H bond energy in such rings can make them relatively resistant to oxidation compared to other alkyl groups, but it remains a key potential site of metabolism.[11]

-

Further Oxidation: The secondary alcohol metabolites can be further oxidized by cytosolic dehydrogenases to form the corresponding ketone, 1-(3-oxocyclopentyl)-3-(2-methylphenyl)thiourea.[10]

C. Metabolism of the 2-Methylphenyl Moiety: The substituted aromatic ring offers two primary sites for oxidation.

-

Benzylic Hydroxylation: The methyl group is a prime target for CYP-mediated oxidation to form a hydroxymethyl group (a primary alcohol). This alcohol can be sequentially oxidized by alcohol and aldehyde dehydrogenases to yield the corresponding benzoic acid derivative.

-

Aromatic Hydroxylation: The phenyl ring itself can be hydroxylated, typically at the positions para or ortho to the existing substituents. Given the substitution pattern, hydroxylation at positions 4 or 6 on the phenyl ring is plausible.

Phase II Metabolism: Conjugation Reactions

Following Phase I functionalization, the newly introduced polar groups (e.g., hydroxyl, carboxyl) serve as handles for conjugation with endogenous molecules, which drastically increases water solubility and facilitates excretion.[3][12]

-

Glucuronidation: Hydroxylated metabolites (from cyclopentyl, benzylic, or aromatic hydroxylation) are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides.

-

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfo group to hydroxylated metabolites, forming sulfate conjugates.

-

Amino Acid Conjugation: The carboxylic acid metabolite formed from benzylic oxidation can be conjugated with amino acids, such as glycine, to form an amide linkage.[12]

Summary of Predicted Metabolites

The following table summarizes the primary predicted metabolites of 1-Cyclopentyl-3-(2-methylphenyl)thiourea.

| Metabolite ID | Predicted Structure/Modification | Metabolic Reaction | Probable Enzyme Class(es) |

| M1 | 1-Cyclopentyl-3-(2-methylphenyl)urea | Desulfurization | CYP450 |

| M2 | S-Oxide (Sulfenic/Sulfinic Acid) | S-Oxidation | CYP450, FMO |

| M3a/b | Hydroxy-cyclopentyl derivative | Aliphatic Hydroxylation | CYP450 |

| M4 | Keto-cyclopentyl derivative | Oxidation of M3 | Dehydrogenases |

| M5 | Hydroxymethyl-phenyl derivative | Benzylic Hydroxylation | CYP450 |

| M6 | Carboxy-phenyl derivative | Oxidation of M5 | ADH, ALDH |

| M7 | Hydroxy-phenyl derivative | Aromatic Hydroxylation | CYP450 |

| M8 | M3-Glucuronide | Glucuronidation | UGT |

| M9 | M5-Glucuronide | Glucuronidation | UGT |

| M10 | M7-Sulfate | Sulfation | SULT |

| M11 | M6-Glycine Conjugate | Amino Acid Conjugation | N-acyltransferases |

Predicted Metabolic Pathway Diagram

The following diagram illustrates the interconnected network of predicted metabolic transformations for 1-Cyclopentyl-3-(2-methylphenyl)thiourea.

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Part 2: Methodologies for Pathway Validation

A robust validation strategy combines in silico prediction with rigorous in vitro and in vivo experimental analysis. This section outlines the core methodologies to confirm and characterize the predicted metabolic pathways.

In Silico Prediction Tools

Before commencing wet-lab experiments, computational tools can refine hypotheses and predict potential metabolic hotspots. Several platforms are available for this purpose:

-

Rule-based systems: Software such as SyGMa and BioTransformer use curated databases of biotransformation rules to predict metabolites.[13]

-

Machine Learning Models: Tools like GLORYx and the more recent MetaPredictor leverage deep learning models trained on large datasets of known metabolic reactions to predict sites of metabolism and resulting structures.[13]

-

Pathway Databases: Resources like KEGG (Kyoto Encyclopedia of Genes and Genomes) and MetaCyc can be used to search for analogous reactions involving similar chemical scaffolds.[14][15]

In Vitro Experimental Validation

In vitro systems using liver-derived components are the workhorse of metabolic profiling in early drug development. They offer a controlled environment to study metabolic stability and identify metabolites.[16]

A. Liver Microsomal Stability Assay: This assay is the first-line screen for CYP-mediated metabolism.[5] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[17]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Preparation:

-

Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound (1-Cyclopentyl-3-(2-methylphenyl)thiourea) in a suitable organic solvent (e.g., Acetonitrile or DMSO) and dilute to a final concentration of 1 µM in the incubation mixture. The final solvent concentration should be <1%.

-

Prepare a 2 mM NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

-

-

Incubation:

-

Pre-warm the HLM suspension and test compound solution at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding the NADPH regenerating solution. This is Time 0.

-

Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction immediately by adding 2 volumes (100 µL) of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing & Analysis:

-

Vortex the quenched samples and centrifuge at >10,000 g for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[18]

-

-

Data Interpretation:

-

Plot the natural log of the peak area ratio (parent compound/internal standard) versus time.

-

The slope of the linear regression line (k) represents the elimination rate constant.

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (k / protein concentration) * 1000, reported in µL/min/mg protein.[19]

-

Caption: Workflow for a typical in vitro liver microsomal stability assay.

B. Suspended Hepatocyte Assay: Primary hepatocytes are considered the "gold standard" in vitro model because they contain the full complement of hepatic metabolic enzymes (Phase I and II) and transporters, providing a more complete picture of metabolic clearance.[20][21][22]

Protocol: Metabolite Profiling in Suspended Human Hepatocytes

-

Preparation:

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (must be >80%).

-

Resuspend hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL.

-

Prepare a stock solution of the test compound and dilute to a final incubation concentration (e.g., 5 µM).

-

-

Incubation:

-

Add the test compound to the hepatocyte suspension in a shaking water bath or incubator at 37°C with 5% CO2.

-

Collect aliquots of the cell suspension (e.g., 100 µL) at specified time points (e.g., 0, 30, 60, 120, 240 minutes).

-

Quench the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol with an internal standard.

-

-

Sample Processing & Analysis:

Analytical Strategy: Metabolite Identification with LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite identification and structural elucidation.[18][25]

-

Parent Drug Analysis: First, a sensitive method is developed for the parent drug to establish its retention time and fragmentation pattern (MS/MS spectrum).

-

Metabolite Screening: Samples from the hepatocyte incubation are analyzed using high-resolution mass spectrometry. The data is mined for potential metabolite masses based on predicted biotransformations (e.g., +16 Da for hydroxylation, -2 Da for dehydrogenation, +176 Da for glucuronidation).

-

Structural Elucidation:

-

For each potential metabolite peak, an MS/MS fragmentation spectrum is acquired.

-

The fragmentation pattern is compared to that of the parent drug. Common fragments suggest which part of the molecule has remained intact, while mass shifts in fragments can pinpoint the site of metabolic modification.

-

This comparative analysis allows for the confident structural assignment of the metabolites.[24]

-

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. omicsonline.org [omicsonline.org]

- 3. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 6. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. gurunanakcollege.edu.in [gurunanakcollege.edu.in]

- 13. academic.oup.com [academic.oup.com]

- 14. MetaCyc: Metabolic Pathways From all Domains of Life [metacyc.org]

- 15. PathBank [pathbank.org]

- 16. nuvisan.com [nuvisan.com]

- 17. dls.com [dls.com]

- 18. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Hepatocyte cell lines: their use, scope and limitations in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An update on metabolism studies using human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 24. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]

- 25. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]

Application Note: High-Purity Synthesis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Executive Summary

This protocol details the synthesis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea , a lipophilic thiourea scaffold often utilized in medicinal chemistry as a bioisostere for urea or as a ligand in coordination chemistry.

The method employs a nucleophilic addition strategy, reacting cyclopentylamine with 2-methylphenyl isothiocyanate (o-tolyl isothiocyanate). Unlike generic procedures, this protocol emphasizes thermodynamic control during the addition phase to minimize side-product formation (such as dithiocarbamates) and optimizes the workup for high crystallinity, avoiding the common "oiling out" phenomenon associated with alkyl-aryl thioureas.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The construction of the thiourea bridge (

-

Path A (Selected): Cyclopentylamine (Nucleophile) + 2-Methylphenyl isothiocyanate (Electrophile).

-

Path B (Alternative): Cyclopentyl isothiocyanate + 2-Methylaniline.

Rationale for Path A: Aromatic isothiocyanates (like 2-methylphenyl isothiocyanate) are generally more stable and commercially available in higher purity than their cycloalkyl counterparts. Furthermore, aliphatic amines (cyclopentylamine) are stronger nucleophiles than aniline derivatives, ensuring a rapid and complete reaction under mild conditions.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the cyclopentylamine nitrogen lone pair onto the electrophilic central carbon of the isothiocyanate group. This forms a dipolar intermediate which rapidly undergoes proton transfer (tautomerization) to form the stable thiourea.

Key Mechanistic Insight: The reaction is exothermic. Uncontrolled heat can lead to the reversibility of the addition or the formation of symmetric thiourea byproducts via amine exchange. Therefore, temperature control at

Materials & Safety Profile

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| Cyclopentylamine | 85.15 | 1.1 | 0.86 | Nucleophile |

| 2-Methylphenyl isothiocyanate | 149.21 | 1.0 | 1.06 | Electrophile |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Reaction Medium |

| Ethanol (Absolute) | 46.07 | Solvent | 0.79 | Recrystallization |

| Hexane | 86.18 | Solvent | 0.65 | Wash/Precipitation |

Safety Advisory (HSE)

-

Isothiocyanates: Potent lachrymators and sensitizers. Handle strictly in a fume hood. Avoid inhalation.

-

Cyclopentylamine: Corrosive and flammable. Causes severe skin burns.

-

DCM: Suspected carcinogen. Use double-gloving (Nitrile/Laminate).

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for synthesis and purification.

Figure 1: Step-by-step synthesis workflow for 1-Cyclopentyl-3-(2-methylphenyl)thiourea.

Step-by-Step Procedure

Step 1: Preparation of the Electrophile

-

Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

-

Add 2-Methylphenyl isothiocyanate (

, -

Dissolve in Dichloromethane (DCM) (

).-

Note: DCM is chosen for its excellent solubility of both reactants, ensuring a homogeneous phase.

-

-

Place the flask in an ice-water bath and cool to

for 10 minutes.

Step 2: Controlled Addition

-

Prepare a solution of Cyclopentylamine (

, -

Add the amine solution dropwise to the cold isothiocyanate solution over a period of 15 minutes.

-

Critical: Rapid addition causes localized heating, which may increase impurity profiles.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).

Step 3: Reaction & Monitoring

-

Stir the mixture at RT for 3 hours.

-

TLC Monitoring: Spot the reaction mixture against the starting isothiocyanate.

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV lamp (254 nm) or Iodine stain.

-

Endpoint: Disappearance of the isothiocyanate spot (high

) and appearance of a more polar thiourea spot (lower

-

Step 4: Isolation & Workup

-

Evaporate the DCM under reduced pressure (Rotovap) at

. -

The residue will likely be a viscous oil or an off-white solid.

-

Trituration: Add cold Hexane (

) to the residue and sonicate/stir vigorously. This removes unreacted isothiocyanate and helps solidify the product. -

Filter the solid and wash with fresh cold hexane (

).

Step 5: Purification (Recrystallization)

If the product is not sufficiently pure or remains oily:

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (~

). -

Slowly add warm water dropwise until persistent turbidity is observed.

-

Allow the solution to cool slowly to RT, then refrigerate at

overnight. -

Filter the white crystalline needles, wash with cold Ethanol:Water (1:1), and dry under vacuum.

Quality Control & Validation

Expected Data

-

Appearance: White crystalline solid.

-

Yield: Typical isolated yields range from 85% to 95%.[1]

-

Melting Point: Expected range

(derivative dependent, verify with specific lot).

NMR Interpretation (Self-Validation)

To validate the structure, acquire a

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.80 | Broad Singlet | 1H | Deshielded by aromatic ring and thiocarbonyl. | |

| 7.10 -- 7.30 | Multiplet | 4H | Ar- | Aromatic protons of the o-tolyl group. |

| 5.85 | Broad Singlet | 1H | Adjacent to cyclopentyl group. | |

| 4.65 | Multiplet | 1H | The single proton at the cyclopentyl attachment point. | |

| 2.30 | Singlet | 3H | Characteristic methyl group of o-tolyl. | |

| 2.05 -- 1.40 | Multiplets | 8H | Cyclopentyl | Remaining ring protons. |

Validation Check: If the integral for the methyl group (2.30 ppm) is missing, you have used the wrong isothiocyanate. If the cyclopentyl methine (4.65 ppm) is missing, the amine addition failed.

Troubleshooting Guide

Issue: Product remains an oil ("Oiling Out").

-

Cause: Traces of DCM or excess amine preventing crystal lattice formation.

-

Solution: Dissolve the oil in a small amount of Diethyl Ether, then add Hexane until cloudy. Scratch the side of the flask with a glass rod to induce nucleation.

Issue: Low Yield.

-

Cause: Moisture in the solvent reacting with isothiocyanate (forming urea derivatives).

-

Solution: Ensure glassware is oven-dried and DCM is anhydrous.

References

-

General Thiourea Synthesis: Maddani, M. R., & Prabhu, K. R. (2010).[2] A simple and efficient method for the synthesis of thioureas.[3][4] Journal of Organic Chemistry, 75(7), 2327–2332.

-

Isothiocyanate Reactivity: Li, Z., et al. (2013).[5] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis, 45(12), 1667-1674.

-

Spectral Data Comparison (Analogous Compounds): PubChem Database. Compound Summary for N-Cyclopentyl-N'-phenylthiourea.

- Recrystallization Techniques: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference Text).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

Application Note: Microwave-Assisted Synthesis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Abstract

This application note provides a detailed, robust, and efficient protocol for the synthesis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea, a disubstituted thiourea derivative. Thiourea scaffolds are of significant interest in drug discovery and materials science. Traditional synthesis methods often require long reaction times and elevated temperatures under conventional heating. This guide leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times from hours to minutes, often resulting in higher yields and product purity.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a complete step-by-step methodology, characterization guidelines, and critical safety information.

Introduction and Scientific Rationale

N,N'-disubstituted thioureas are a class of compounds with a broad spectrum of biological activities and applications as organocatalysts and ligands.[4] The synthesis described herein targets 1-Cyclopentyl-3-(2-methylphenyl)thiourea, a molecule combining aliphatic and aromatic moieties, making it a valuable candidate for library synthesis in drug discovery programs.

The core of this synthesis is the nucleophilic addition of a primary amine (1-cyclopentylamine) to the electrophilic carbon of an isothiocyanate (2-methylphenyl isothiocyanate).[5]

Advantages of Microwave-Assisted Organic Synthesis (MAOS):

Microwave-assisted heating has emerged as a transformative technology in medicinal chemistry.[1][2][6] Unlike conventional oil baths, which heat vessel walls via conduction and convection, microwave irradiation directly heats the bulk of the reaction mixture through the agitation of polar molecules.[7] This direct "in-core" heating leads to a rapid and uniform temperature increase, which provides several key advantages:[1]

-

Dramatic Reduction in Reaction Time: Reactions that might take several hours can often be completed in minutes.[2][8]

-

Increased Yields and Purity: The rapid heating and precise temperature control can minimize the formation of by-products.[8][9]

-

Enhanced Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, leading to more consistent and reproducible results.[10]

-

Green Chemistry: MAOS is often more energy-efficient and can reduce the need for high volumes of hazardous solvents.[6]

This protocol has been optimized to harness these benefits for a reliable and scalable synthesis.

Reaction Principle and Mechanism

The formation of the thiourea derivative proceeds via a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 1-cyclopentylamine acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate group in 2-methylphenyl isothiocyanate.[5] This is followed by a proton transfer to yield the stable thiourea product.

Reaction Scheme:

Caption: Chemical scheme for the synthesis.

Materials and Equipment

Reagents and Solvents

-

1-Cyclopentylamine (≥99% purity)

-

2-Methylphenyl isothiocyanate (≥98% purity)

-

Acetonitrile (ACN), HPLC grade or equivalent (A polar, aprotic solvent with a good dielectric constant for microwave heating)

-

Deionized Water

-

Hexanes, ACS grade

-

Ethyl Acetate, ACS grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment

-

Dedicated single-mode microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover). Note: Domestic microwave ovens are not suitable and are extremely dangerous for this application.[7][11]

-

Microwave process vials (10-20 mL) with corresponding caps and septa.[10]

-

Magnetic stir bar

-

Analytical balance (± 0.1 mg)

-

Fume hood

-

Standard laboratory glassware (beakers, flasks, separatory funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR Spectrometer (¹H NMR ≥300 MHz, ¹³C NMR ≥75 MHz)

-

FT-IR Spectrometer

-

Mass Spectrometer (ESI or equivalent)

Detailed Experimental Protocol

Reactant Preparation and Stoichiometry

-

In a clean, dry 10-20 mL microwave process vial, add a magnetic stir bar.

-

Add 1-Cyclopentylamine (1.0 mmol, 85.15 mg, ~96 µL).

-

Add 2-Methylphenyl isothiocyanate (1.0 mmol, 149.22 mg, ~133 µL).

-

Add Acetonitrile (ACN) (5 mL) to the vial.

-

Securely seal the vial with a septum cap using a crimper. Ensure the seal is tight to withstand the pressure generated during heating.[10]

Microwave Reactor Setup and Execution

-

Place the sealed vial into the cavity of the microwave reactor.

-

Set the following reaction parameters:

-

Temperature: 100 °C (Use a fixed temperature setting, not power control, for reproducibility)

-

Reaction Time: 10 minutes

-

Stirring: High

-

Absorption Level: Normal or High (depending on instrument)

-

-

Start the reaction. The instrument will automatically monitor temperature and pressure.

-

After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system before handling.[10] Caution: The vial is under pressure. Do not attempt to open it while hot.

Product Work-up and Purification

-

Once cooled, carefully open the vial in a fume hood.

-

Transfer the reaction mixture to a 50 mL round-bottom flask.

-

Remove the acetonitrile using a rotary evaporator.

-

The crude product will likely be a solid or a viscous oil. Redissolve the residue in ethyl acetate (20 mL).

-

Transfer the solution to a separatory funnel and wash with deionized water (2 x 15 mL) to remove any water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to afford the final product as a pure white solid.

Process Workflow and Data Summary

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Table 1: Summary of Experimental Parameters and Expected Results

| Parameter | Value | Rationale / Notes |

| Reactants | 1-Cyclopentylamine (1.0 mmol)2-Methylphenyl isothiocyanate (1.0 mmol) | Equimolar amounts for a clean, high-yielding reaction. |

| Solvent | Acetonitrile (5 mL) | Polar solvent that couples efficiently with microwaves. |

| Microwave Temp. | 100 °C | Provides sufficient thermal energy for rapid reaction without degradation. |

| Microwave Time | 10 minutes | Significantly faster than conventional heating methods.[12] |

| Expected Yield | > 90% | High efficiency is a key advantage of MAOS.[12] |

| Appearance | White crystalline solid | After recrystallization. |

Characterization and Validation

To confirm the identity and purity of the synthesized 1-Cyclopentyl-3-(2-methylphenyl)thiourea, the following characterization techniques are recommended:

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons (o-tolyl group), the cyclopentyl protons, and two N-H protons. The N-H signals may appear as broad singlets.[4]

-

¹³C NMR: The carbon NMR will show a characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 175-180 ppm, in addition to signals for the aromatic and aliphatic carbons.[4]

-

FT-IR (KBr or ATR): The infrared spectrum provides key functional group information. Look for:

-

Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₃H₁₉N₂S.

Safety Precautions

-

Microwave Reactor Safety: Only use a dedicated, certified microwave reactor designed for chemical synthesis.[11][14] Never use a domestic microwave oven. Always ensure reaction vessels are in good condition and are properly sealed before starting a reaction. Do not exceed the recommended solvent volumes or pressure limits of the vials.[14]

-

Chemical Handling: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Isothiocyanates are lachrymators and should be handled with care.

-

Pressure Hazard: Microwave reactions in sealed vessels are heated above the solvent's boiling point, generating significant pressure.[10] Always allow the vessel to cool completely before opening.

References

- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.

- Kappe, C. O. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.

-

Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Retrieved from [Link]

- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.

- Tong, J. Y., Sun, N. B., & Wu, H. K. (n.d.). Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Journal of the Chinese Chemical Society.

- ETH Zurich. (n.d.). Microwave Reactor Safety.

- BenchChem. (2025). Optimization of reaction conditions for thiourea synthesis from isothiocyanates.

- CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis.

- ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences.

- Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses.

- BS Publications. (n.d.). Microwave Assisted Chemistry Experiments.

-

Chen, Y. J., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 64-68. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Microwave Synthesis.

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted some Traditional reactions: Green chemistry approach. Journal of Pharmaceutical Chemistry and Research.

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted some Traditional reactions: Green chemistry approach. Journal of Pharmaceutical Chemistry and Research.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted novel synthesis and characterization of 1,3,4-oxadiazole derivatives.

-

Singh, U. P., et al. (2015). Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction. Journal of Heterocyclic Chemistry, 52(5), 1363-1370. Retrieved from [Link]

Sources

- 1. visitka.narod.ru [visitka.narod.ru]

- 2. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epcp.ac.in [epcp.ac.in]

- 7. Microwave Synthesis [organic-chemistry.org]

- 8. anubooks.com [anubooks.com]

- 9. jocpr.com [jocpr.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Safety Considerations for Microwave Synthesis [cem.com]

- 12. Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. chem.tamu.edu [chem.tamu.edu]

Application Notes and Protocols for the Formulation of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the formulation development of 1-Cyclopentyl-3-(2-methylphenyl)thiourea, a molecule representative of a class of therapeutic candidates often characterized by poor aqueous solubility. This inherent lipophilicity presents significant challenges to achieving adequate bioavailability via oral administration. These application notes detail a systematic approach to formulation, from initial physicochemical characterization to the implementation and evaluation of advanced delivery systems. We will explore three primary formulation strategies: Nanosuspensions, Amorphous Solid Dispersions via Hot-Melt Extrusion, and Self-Emulsifying Drug Delivery Systems (SEDDS). Each section provides not only the detailed protocols but also the scientific rationale behind the selection of excipients and process parameters, ensuring a robust and scientifically sound formulation development process.

Preformulation Studies: Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of 1-Cyclopentyl-3-(2-methylphenyl)thiourea is paramount for rational formulation design. While specific experimental data for this exact molecule is not publicly available, thiourea derivatives with similar structural motifs are generally characterized by high lipophilicity and low aqueous solubility.[1][2]

Objective: To determine the key physicochemical parameters of 1-Cyclopentyl-3-(2-methylphenyl)thiourea to guide formulation strategy selection.

Key Parameters to Investigate:

| Parameter | Experimental Method(s) | Expected Outcome & Significance |

| Aqueous Solubility | Shake-flask method in various media (pH 1.2, 4.5, 6.8 buffer, and purified water) | Low solubility is expected. The pH-dependency of solubility will inform the choice of dissolution media and predict behavior in the gastrointestinal tract.[3][4] |

| LogP (Octanol-Water Partition Coefficient) | HPLC-based method or computational prediction | A high LogP value is anticipated, confirming the lipophilic nature of the compound and suggesting that lipid-based formulations could be a viable strategy.[5] |

| Melting Point & Thermal Properties | Differential Scanning Calorimetry (DSC) | Provides the melting point and information on crystallinity. This is critical for developing thermally-based processes like hot-melt extrusion.[6] |

| Solid-State Characterization | X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM) | Determines the crystalline or amorphous nature of the raw drug substance. This is a crucial baseline for developing amorphous solid dispersions.[7] |

| pKa | Potentiometric titration or computational prediction | Identifies ionizable groups, which can influence solubility and dissolution rate at different physiological pH values. |

Formulation Strategy I: Nanosuspension for Enhanced Dissolution Rate

Nanosizing is a robust strategy for increasing the dissolution rate of poorly soluble drugs by significantly increasing the surface area-to-volume ratio.[8][9] This approach is particularly suitable for BCS Class II compounds, which exhibit low solubility but high permeability.[10]

Rationale for Nanosuspension

By reducing the particle size of 1-Cyclopentyl-3-(2-methylphenyl)thiourea to the nanometer range (typically < 500 nm), we can enhance its dissolution velocity in gastrointestinal fluids, thereby improving the rate and extent of absorption.[8][11]

Protocol: Nanosuspension Formulation by Wet Milling

Objective: To produce a stable nanosuspension of 1-Cyclopentyl-3-(2-methylphenyl)thiourea with a mean particle size of less than 500 nm.

Materials:

-

1-Cyclopentyl-3-(2-methylphenyl)thiourea

-

Stabilizer(s): e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, Polyvinylpyrrolidone (PVP) K30

-

Wetting agent (optional): e.g., Sodium lauryl sulfate (SLS)

-

Milling Media: Yttria-stabilized zirconium oxide beads (0.5 mm diameter)

-

Purified water

Equipment:

-

Planetary ball mill or a dedicated media mill

-

Particle size analyzer (e.g., Dynamic Light Scattering)

-

Zeta potential analyzer

Procedure:

-

Screening of Stabilizers: Prepare preliminary formulations by dispersing 1% w/v of the drug in aqueous solutions containing different stabilizers at varying concentrations (e.g., 0.5-2% w/v). The goal is to identify a stabilizer that effectively prevents particle aggregation.[9]

-

Preparation of the Slurry:

-

Dissolve the selected stabilizer(s) in purified water.

-

Disperse the 1-Cyclopentyl-3-(2-methylphenyl)thiourea powder in the stabilizer solution to form a pre-suspension.

-

-

Wet Milling:

-

Transfer the pre-suspension to the milling chamber containing the milling media.

-

Mill at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-8 hours).[9]

-

Monitor particle size reduction at regular intervals until the desired particle size is achieved.

-

-

Separation and Collection: Separate the nanosuspension from the milling media.

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure using a dynamic light scattering instrument. The target is a mean particle size < 500 nm and a PDI < 0.3.

-

Zeta Potential: Determine the surface charge of the nanoparticles. A zeta potential of ±30 mV or greater is generally indicative of good physical stability.

-

Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) after appropriate sample preparation (e.g., lyophilization).

-

Formulation Strategy II: Amorphous Solid Dispersion by Hot-Melt Extrusion

Amorphous solid dispersions (ASDs) are a powerful technique for enhancing the solubility and dissolution of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state, molecularly dispersed within a polymer matrix.[7][12][13] Hot-Melt Extrusion (HME) is a solvent-free, continuous manufacturing process that is well-suited for producing ASDs.[14][15]

Rationale for Amorphous Solid Dispersion

By disrupting the crystal lattice of 1-Cyclopentyl-3-(2-methylphenyl)thiourea and dispersing it at a molecular level within a hydrophilic polymer, the energy required for dissolution is significantly reduced, leading to higher apparent solubility and an enhanced dissolution rate.[7]

Protocol: Hot-Melt Extrusion for ASD Preparation

Objective: To prepare a stable amorphous solid dispersion of 1-Cyclopentyl-3-(2-methylphenyl)thiourea with a drug loading of 20-40% w/w.

Materials:

-

1-Cyclopentyl-3-(2-methylphenyl)thiourea

-

Polymer: e.g., Soluplus®, Kollidon® VA 64, Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)

-

Plasticizer (optional): e.g., Triethyl citrate, Poloxamer 188

Equipment:

-

Twin-screw hot-melt extruder

-

Differential Scanning Calorimetry (DSC)

-

X-Ray Powder Diffraction (XRPD)

Procedure:

-

Polymer Selection and Miscibility Assessment:

-

Preparation of the Physical Mixture: Accurately weigh and blend the drug, polymer, and any plasticizers to ensure a homogenous feed for the extruder.

-

Hot-Melt Extrusion:

-

Set the extruder barrel temperatures based on the thermal properties of the drug and polymer. The processing temperature should be above the Tg of the polymer but below the degradation temperature of the drug and excipients.[17]

-

Feed the physical mixture into the extruder at a constant rate.

-

The screw speed and configuration should be optimized to ensure adequate mixing and residence time to achieve a homogenous, amorphous extrudate.[18]

-

-

Extrudate Collection and Processing: Cool the extrudate on a conveyor belt and then mill it into a powder of a suitable particle size for further characterization and downstream processing.

-

Characterization:

-

Amorphicity Confirmation:

-

Drug-Polymer Interactions: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify potential hydrogen bonding or other interactions between the drug and the polymer, which are crucial for the stability of the ASD.[19]

-

Formulation Strategy III: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[20][21] This approach is particularly well-suited for highly lipophilic drugs like 1-Cyclopentyl-3-(2-methylphenyl)thiourea.[22][23]

Rationale for SEDDS

By pre-dissolving the drug in a lipid-based formulation, the dissolution step in the GI tract is bypassed, and the drug is presented in a solubilized state within fine emulsion droplets, which facilitates absorption.[20]

Protocol: SEDDS Formulation and Evaluation

Objective: To develop a SEDDS formulation that can encapsulate a therapeutically relevant dose of 1-Cyclopentyl-3-(2-methylphenyl)thiourea and forms a stable microemulsion upon dilution.

Materials:

-

1-Cyclopentyl-3-(2-methylphenyl)thiourea

-

Oil Phase: e.g., Capryol 90, Labrafil M 1944 CS, Olive oil

-

Surfactant: e.g., Kolliphor EL, Tween 80, Labrasol

-

Co-solvent/Co-surfactant: e.g., Transcutol HP, Propylene glycol, PEG 400

Equipment:

-

Magnetic stirrer

-

Vortex mixer

-

Particle size analyzer

Procedure:

-

Excipient Screening:

-

Solubility Studies: Determine the solubility of the drug in various oils, surfactants, and co-solvents to select excipients with the highest solubilizing capacity.

-

-

Construction of Ternary Phase Diagrams:

-

Systematically mix the selected oil, surfactant, and co-solvent in different ratios.

-

For each mixture, add a small amount of water and observe the emulsification process.

-

Construct a ternary phase diagram to identify the self-emulsifying region.

-

-

Formulation Preparation:

-

Select ratios of oil, surfactant, and co-solvent from the self-emulsifying region identified in the phase diagram.

-

Dissolve the drug in this mixture with gentle heating and stirring until a clear solution is obtained.

-

-

Characterization:

-

Self-Emulsification Time and Grade: Add a small volume of the SEDDS formulation to a larger volume of aqueous media (e.g., purified water or simulated gastric fluid) with gentle agitation and measure the time it takes to form a homogenous emulsion. The spontaneity and appearance of the emulsion can be visually graded.[22]

-

Droplet Size and PDI: Dilute the SEDDS formulation in aqueous media and measure the droplet size and PDI using a particle size analyzer. For a self-microemulsifying drug delivery system (SMEDDS), the droplet size is typically below 200 nm.[21]

-

Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

-

In Vitro Performance Testing: Dissolution and Release Studies

Objective: To compare the in vitro dissolution performance of the developed formulations against the unformulated drug.

Protocol: Comparative Dissolution Testing

Apparatus: USP Apparatus II (Paddle) or USP Apparatus IV (Flow-Through Cell) for poorly soluble drugs.[24]

Dissolution Media:

-

pH 1.2 buffer with 0.2% SLS

-

pH 6.8 phosphate buffer with 0.5% SLS

-

Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) can also be used for a more in-vivo predictive dissolution profile.[3]

Procedure:

-

Introduce the unformulated drug, nanosuspension, ASD powder, or SEDDS-filled capsule into the dissolution vessel.

-

Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a suitable rate (e.g., 50-75 rpm).

-

Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

-

Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).

-

Plot the cumulative percentage of drug dissolved versus time to compare the dissolution profiles of the different formulations.

Stability Testing

Objective: To evaluate the physical and chemical stability of the developed formulations under accelerated and long-term storage conditions according to ICH guidelines.[25][26][27]

Protocol: ICH Stability Studies

Storage Conditions:

Testing Frequency (as per ICH Q1A(R2)):

Parameters to be Monitored:

-

Nanosuspensions: Particle size, PDI, zeta potential, drug content, and crystal form (via XRPD).

-

Amorphous Solid Dispersions: Appearance, drug content, dissolution profile, and amorphicity (via DSC and XRPD).

-

SEDDS: Appearance, self-emulsification time, droplet size, drug content, and signs of precipitation.

Conclusion

The successful formulation of poorly soluble compounds like 1-Cyclopentyl-3-(2-methylphenyl)thiourea requires a systematic and scientifically driven approach. The formulation strategies outlined in these application notes—nanosuspension, amorphous solid dispersion via hot-melt extrusion, and self-emulsifying drug delivery systems—represent robust and industrially relevant methods to overcome the bioavailability challenges associated with this class of molecules. The choice of the final formulation will depend on a comprehensive evaluation of the in vitro performance, stability data, and considerations for scale-up and manufacturing.

References

-

Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173–182. [Link]

-

Azarmi, S., Roa, W., & Löbenberg, R. (2007). Current perspectives in dissolution testing of conventional and novel dosage forms. International journal of pharmaceutics, 328(1), 12-21. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Gullapalli, R. P., & Sheth, B. B. (1999). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. Pharmaceutical technology, 23(10), 54-66. [Link]

-

Walsh Medical Media. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. [Link]

-

Pharmaceutical Technology. (2002). Self-Emulsifying Drug Delivery Systems. [Link]

-

Patil, H., & Tiwari, R. V. (2013). Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection. ISRN Pharmaceutics, 2013, 890375. [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Oreate AI Blog. (2026). Ich Guidelines for Stability Studies PPT. [Link]

-

K K Wagh College of Pharmacy, Nashik. ICH GUIDELINES FOR STABILITY. [Link]

-

Shah, N., & Sandhu, H. (2021). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. Pharmaceutics, 13(9), 1464. [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

Scribd. (2024). Dissolution Testing for Poorly Soluble Drugs. [Link]

-

Gajda, M., & Musiał, W. (2021). The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. Materials (Basel, Switzerland), 14(21), 6523. [Link]

-

Pugliese, C., & Berardi, A. (2022). New Development in Understanding Drug–Polymer Interactions in Pharmaceutical Amorphous Solid Dispersions from Solid-State Nuclear Magnetic Resonance. Molecular Pharmaceutics, 19(9), 3111–3126. [Link]

-

Sun, W., & Larive, C. K. (2003). Dissolution testing of a poorly soluble compound using the flow-through cell dissolution apparatus. Journal of pharmaceutical and biomedical analysis, 31(5), 843–851. [Link]

-

Drug Development & Delivery. (2020). FORMULATION FORUM - Rational Design of Oral Nanosuspensions for Insoluble Drugs. [Link]

-

Pharmaceutical Technology. (2011). Solid Dispersions by Hot-Melt Extrusion. [Link]

-

Lee, J. Y., & Lee, J. H. (2021). Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. Pharmaceutics, 13(11), 1948. [Link]

-

GSC Online Press. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. [Link]

-

Patil, H., & Tiwari, R. V. (2014). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. AAPS PharmSciTech, 15(6), 1619–1627. [Link]

-

Teledyne Labs. Dissolution Testing For Tablets. [Link]

-

ResearchGate. (2015). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

-

Sari, Y. W., & Yusuf, H. (2023). Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. Polymers, 15(14), 3042. [Link]

-

Drug Development & Delivery. (2024). AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. [Link]

-

Al-kassas, R., & Al-gobal, M. A. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 15(5), 1500. [Link]

-

ResearchGate. (2025). (PDF) Various techniques for preparation of nanosuspension - a review. [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2023). Nanosuspension as Oral Drug Delivery System: A Review. [Link]

-

OUCI. Formulation Strategies of Nanosuspensions for Various Administration Routes. [Link]

-

PharmaTutor. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

-

ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]

-

World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

-

Purdue University. FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. [Link]

-

Keck, C. M., & Müller, R. H. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(11), 1888. [Link]

-

Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

PubChem. N'-(5-chloro-2-methylphenyl)-N-cyclopentyl-N-(thien-2-ylmethyl)thiourea. [Link]

-

Wikipedia. Thiourea. [Link]

-

Cheméo. Thiourea (CAS 62-56-6) - Chemical & Physical Properties. [Link]

-

Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

E3S Web of Conferences. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. [Link]

-

Cheméo. Chemical Properties of Cyclopentane, 1-methyl-3-(2-methylpropyl)- (CAS 29053-04-1). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]